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Introduction

HG-9-91-01 is a potent, ATP-competitive small molecule inhibitor of the Salt-Inducible Kinase
(SIK) family of serine/threonine kinases, which includes SIK1, SIK2, and SIK3.[1][2][3] These
kinases are members of the AMP-activated protein kinase (AMPK) family and play crucial roles
in regulating various physiological processes, including macrophage polarization,
gluconeogenesis, and lipogenesis, primarily through the phosphorylation and subsequent
cytoplasmic sequestration of CREB-regulated transcription coactivators (CRTCs).[3][4][5] By
inhibiting SIKs, HG-9-91-01 prevents the phosphorylation of CRTCs, allowing their
translocation to the nucleus where they co-activate CREB-dependent gene transcription. This
mechanism of action has generated significant interest in HG-9-91-01 as a tool compound for
studying SIK signaling and as a potential therapeutic agent for inflammatory diseases and
metabolic disorders. This technical guide provides an in-depth overview of the target selectivity
profile of HG-9-91-01, detailed experimental protocols for assessing its activity, and
visualizations of its mechanism of action.

Target Selectivity Profile

HG-9-91-01 exhibits high potency against all three SIK isoforms, with IC50 values in the low
nanomolar range.[1][6][7] Its selectivity has been assessed against a panel of other kinases,
revealing a degree of off-target activity, particularly against kinases possessing a threonine
residue at the gatekeeper position.
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Primary Targets: Salt-Inducible Kinases (SIKs)

The inhibitory potency of HG-9-91-01 against the three SIK isoforms is summarized in the table

below.
Target IC50 (nM) Assay Type
SIK1 0.92 Cell-free
SIK2 6.6 Cell-free
SIK3 9.6 Cell-free

Data sourced from multiple
references.[1][2][6]

Off-Target Selectivity

While highly potent against SIKs, HG-9-91-01 has been shown to inhibit other kinases.[8] It is
notably selective against other members of the AMPK-related kinase subfamily.[3] The table
below summarizes the known off-target activities of HG-9-91-01. Quantitative IC50 values for
some noted off-targets are not readily available in public literature; however, qualitative
descriptions of inhibition have been reported.

Target IC50 (nM) Assay Type
NUAK2 145 In vitro kinase assay
AMPK 4500 Cell-free assay

Src family (Src, Lck, Yes) Not Reported

BTK Not Reported

FGFRs Not Reported

Ephrin receptors Not Reported

Data sourced from multiple

references.[1][8]
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Mechanism of Action: SIK Signaling Pathway

HG-9-91-01 functions by competitively binding to the ATP-binding pocket of SIKs.[1] This
prevents the SIK-mediated phosphorylation of CRTCs. In their unphosphorylated state, CRTCs
can translocate from the cytoplasm to the nucleus, where they bind to and co-activate the
transcription factor CREB, leading to the expression of CREB-target genes.

© 2025 BenchChem. All rights reserved. 3/9 Tech Support


https://www.benchchem.com/product/b607947?utm_src=pdf-body
https://www.medchemexpress.com/HG-9-91-01.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607947?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“BHE Foundational & Exploratory

Check Availability & Pricing

Cytoplasm

>

Inhibition

hosphorylation

Dephosphorylation Translocation

Nucleus

Co-activation

Target Gene
Expression

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://www.benchchem.com/product/b607947?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607947?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Caption: SIK inhibition by HG-9-91-01 leads to CRTC dephosphorylation and nuclear
translocation.

Experimental Protocols

The following provides a detailed methodology for a typical in-vitro kinase inhibition assay to
determine the IC50 value of HG-9-91-01. This protocol is based on the principles of the ADP-
Glo™ Kinase Assay.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

1. Objective: To determine the concentration of HG-9-91-01 required to inhibit 50% of the
activity of a target kinase (e.g., SIK1, SIK2, SIK3).

2. Materials:

e Recombinant human kinase (e.g., SIK1, SIK2, or SIK3)

» Kinase-specific peptide substrate

e HG-9-91-01

o ATP

e Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCI2, 0.1 mg/mL BSA)
o ADP-Glo™ Kinase Assay Kit (Promega)

o White, opaque 96-well or 384-well plates

e Multichannel pipettes

o Plate reader capable of measuring luminescence

3. Experimental Workflow:
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Caption: Workflow for determining kinase inhibition using the ADP-Glo™ assay.
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4. Detailed Procedure:

e Reagent Preparation:

[¢]

[e]

[e]

(¢]

Prepare a stock solution of HG-9-91-01 in 100% DMSO.
Prepare the kinase reaction buffer.
Prepare working solutions of the kinase and substrate in the reaction buffer.

Prepare a working solution of ATP in the reaction buffer. The final ATP concentration in the
assay should be at or near the Km for the specific kinase.

e Assay Protocol:

Perform serial dilutions of the HG-9-91-01 stock solution in kinase reaction buffer. Include
a DMSO-only control (vehicle control).

Add the diluted HG-9-91-01 or vehicle control to the wells of the assay plate.
Add the kinase and substrate mixture to each well.

Initiate the kinase reaction by adding the ATP solution to each well. The final reaction
volume is typically 5-25 pL.

Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

Stop the kinase reaction by adding a volume of ADP-Glo™ Reagent equal to the reaction
volume.

Incubate the plate at room temperature for 40 minutes to ensure complete ATP depletion.

Add a volume of Kinase Detection Reagent equal to twice the initial reaction volume. This
reagent converts the ADP generated by the kinase reaction into ATP and provides the
luciferase/luciferin for the detection reaction.

Incubate the plate at room temperature for 30-60 minutes to allow the luminescent signal
to stabilize.
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o Measure the luminescence using a plate reader.

o Data Analysis:

[e]

The luminescent signal is proportional to the amount of ADP produced and thus to the
kinase activity.

[e]

Normalize the data by setting the vehicle control (no inhibitor) as 100% activity and a no-
kinase control as 0% activity.

[e]

Plot the normalized kinase activity as a function of the logarithm of the HG-9-91-01
concentration.

[e]

Fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion

HG-9-91-01 is a highly potent inhibitor of the SIK family of kinases. Its selectivity profile
indicates some off-target activity, particularly against kinases with a threonine gatekeeper
residue. Researchers utilizing HG-9-91-01 as a chemical probe should be mindful of these
potential off-target effects and consider using appropriate controls to ensure the observed
phenotypes are attributable to SIK inhibition. The provided experimental protocol offers a
robust method for quantifying the inhibitory activity of HG-9-91-01 and similar compounds.
Further characterization of its kinome-wide selectivity will be beneficial for its continued use in
both basic research and drug development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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